![molecular formula C27H20ClN3OS2 B12011950 (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623935-53-5](/img/structure/B12011950.png)
(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’ve described is a complex organic molecule with a fascinating structure. Let’s break it down:
Chemical Formula: CHClNOS
IUPAC Name: (5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of appropriate starting materials. without specific literature references, I can’t provide exact conditions. Researchers typically optimize reaction parameters to achieve the desired product.
Análisis De Reacciones Químicas
Reactivity: The compound likely undergoes various chemical reactions due to its functional groups. Some potential reactions include:
Oxidation: Oxidative processes could modify the pyrazole or thiazolidinone moieties.
Reduction: Reduction reactions may affect the double bond or the thiazolidinone ring.
Substitution: Substitution reactions could occur at the phenyl or chlorophenyl groups.
Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). Reaction conditions vary based on the desired transformation.
Major Products: The major products depend on the reaction type. For example:
- Oxidation might yield an oxo-derivative.
- Reduction could lead to a saturated analog.
- Substitution may result in various derivatives.
Aplicaciones Científicas De Investigación
Biology and Medicine:
Anticancer Properties: Investigate its effects on cancer cells.
Anti-inflammatory Activity: Explore its potential as an anti-inflammatory agent.
Enzyme Inhibition: Study its interaction with enzymes.
Pharmaceuticals: Evaluate its use as a lead compound.
Agrochemicals: Assess its pesticidal properties.
Materials Science: Investigate its role in material synthesis.
Mecanismo De Acción
The compound likely interacts with specific molecular targets, affecting cellular pathways. Detailed mechanistic studies are essential to understand its mode of action fully.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, researchers often compare this compound to related structures. Its uniqueness lies in the combination of the pyrazole, thiazolidinone, and phenyl moieties.
Propiedades
Número CAS |
623935-53-5 |
|---|---|
Fórmula molecular |
C27H20ClN3OS2 |
Peso molecular |
502.1 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H20ClN3OS2/c1-18(19-8-4-2-5-9-19)31-26(32)24(34-27(31)33)16-21-17-30(23-10-6-3-7-11-23)29-25(21)20-12-14-22(28)15-13-20/h2-18H,1H3/b24-16- |
Clave InChI |
GSNAYIMIJCJJON-JLPGSUDCSA-N |
SMILES isomérico |
CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)/SC2=S |
SMILES canónico |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol](/img/structure/B12011877.png)
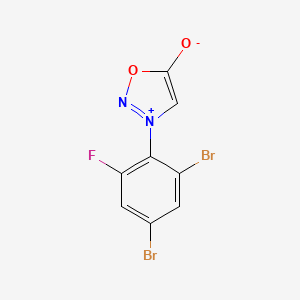
![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12011880.png)
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12011881.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011885.png)
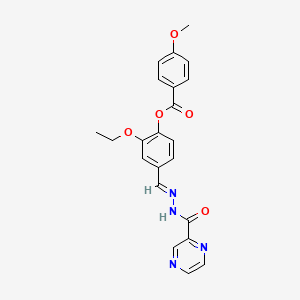

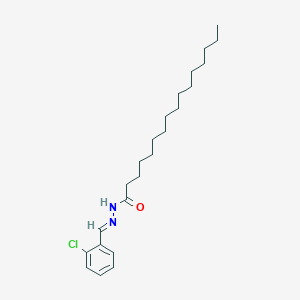
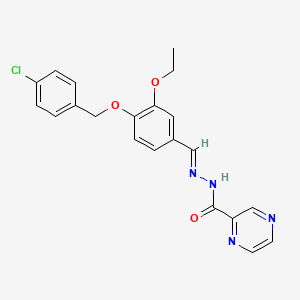
![(5Z)-3-(2-chlorobenzyl)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011924.png)
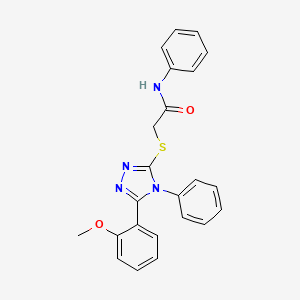
![Benzyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12011943.png)
